Technical Guide: Physical Properties of 2,4-Difluoro-5-iodobenzoic Acid
Technical Guide: Physical Properties of 2,4-Difluoro-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its specific substitution pattern, featuring two fluorine atoms and an iodine atom on the benzoic acid core, imparts unique reactivity and properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the key physical properties of 2,4-Difluoro-5-iodobenzoic acid, along with the experimental methodologies used for their determination.
Core Physical Properties
The fundamental physical characteristics of 2,4-Difluoro-5-iodobenzoic acid are summarized in the table below. These properties are essential for its identification, purity assessment, and the design of reaction conditions.
| Property | Value |
| CAS Number | 161531-51-7[1][2] |
| Chemical Formula | C7H3F2IO2[1][2] |
| Molecular Weight | 284.00 g/mol [1][2] |
| Appearance | White to yellow or slight red crystalline powder[1][3] |
| Melting Point | 151-152 °C[1] |
| Boiling Point | 318 °C[1] |
| Density | 2.144 g/cm³[1] |
| Purity | Typically ≥98%[1] |
Experimental Protocols
The determination of the physical properties of 2,4-Difluoro-5-iodobenzoic acid relies on a suite of standard analytical techniques. Below are detailed methodologies for the key experiments.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid. For 2,4-Difluoro-5-iodobenzoic acid, a sharp melting range of 151-152 °C suggests a high degree of purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the finely powdered, dry 2,4-Difluoro-5-iodobenzoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).[5]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[5]
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Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]
Boiling Point Determination
While 2,4-Difluoro-5-iodobenzoic acid is a solid at room temperature, its boiling point provides information about its volatility.
Methodology: Siwoloboff Method (Small-Scale)
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Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[1][7]
-
Apparatus: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with high-boiling point oil).[8]
-
Heating: The apparatus is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[1]
-
Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]
Density Determination
The density of a solid can be determined using the principle of fluid displacement.
Methodology: Liquid Displacement
-
Mass Measurement: The mass of a sample of 2,4-Difluoro-5-iodobenzoic acid is accurately measured using an analytical balance.[9]
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.[9][10]
-
Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[11]
Purity Determination
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of organic compounds.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A standard solution of 2,4-Difluoro-5-iodobenzoic acid is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration.[12]
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column), a pump, an injector, and a detector (typically a UV detector) is used.[12]
-
Mobile Phase: A mobile phase, often a mixture of solvents like methanol and water with a gradient elution program, is pumped through the column at a constant flow rate.[13]
-
Analysis: A small volume of the sample solution is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary and mobile phases. The detector records the elution of each component as a peak in the chromatogram.
-
Quantification: The purity is determined by calculating the area of the peak corresponding to 2,4-Difluoro-5-iodobenzoic acid as a percentage of the total area of all peaks in the chromatogram.[12]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2,4-Difluoro-5-iodobenzoic acid.
3.5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.
-
Sample Preparation: 5-25 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is filtered into an NMR tube.
-
Data Acquisition: The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[14]
-
3.5.2 Infrared (IR) Spectroscopy
-
IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation (Thin Solid Film): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[15]
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[15]
-
3.5.3 Mass Spectrometry (MS)
-
Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like electron ionization (EI) or electrospray ionization (ESI).[16][17]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[18]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[18]
-
Visualization of Experimental Workflow
The logical flow for the determination of the physical properties of 2,4-Difluoro-5-iodobenzoic acid can be visualized as follows:
Caption: Workflow for the physical and structural characterization.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. wjec.co.uk [wjec.co.uk]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. conductscience.com [conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
